2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one (molecular formula: C₁₈H₁₈N₂O₂S₃, molecular weight: 390.54 g/mol) features a benzoxazole ring linked via a sulfanyl group to an ethanone moiety, which is further substituted with a 1,4-thiazepane ring bearing a thiophen-2-yl group at the 7-position .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S3/c21-17(12-25-18-19-13-4-1-2-5-14(13)22-18)20-8-7-16(24-11-9-20)15-6-3-10-23-15/h1-6,10,16H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNGEVHXPTSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Thiazepane Ring: The thiazepane ring can be introduced through a cyclization reaction involving a suitable thiol and an amine.
Attachment of Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations
Core Heterocycles :
- The target compound’s benzoxazole differs from analogs with benzimidazo-triazole (e.g., 7a, 25) or benzothiazole (e.g., compound in ) cores. Benzoxazole’s oxygen atom may reduce electron density compared to sulfur in benzothiazole, altering reactivity .
- The 1,4-thiazepane ring in the target compound is a rare feature; most analogs use simpler backbones (e.g., phenyl or pyran rings) .
Substituent Effects: Thiophene vs. Chlorophenyl: The thiophen-2-yl group in the target compound may enhance π-stacking interactions compared to the 2-chlorophenyl analog .
Synthesis Yields :
- Yields for analogs vary widely (17–67%), influenced by substituent complexity. The target compound’s synthesis details are unreported, but Pd-catalyzed cross-coupling (as in ) may be applicable.
Commercial Availability :
- The 2-chlorophenyl analog is commercially available at prices ranging from $54 (1 mg) to $248 (100 mg), suggesting scalability challenges for thiophene-containing derivatives .
Research Implications
- Materials Science : Thiophene and benzoxazole motifs are common in organic electronics; the target compound’s sulfur-rich structure could merit investigation in conductive polymers .
- Crystallography : Tools like SHELX and Mercury could elucidate the target compound’s conformation, especially the thiazepane ring’s flexibility.
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.37 g/mol. The structure includes a benzoxazole moiety, thiophene ring, and thiazepane, which contribute to its diverse biological activities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, showing effective inhibition of growth. For instance, a study reported minimum inhibitory concentrations (MICs) that suggest potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Molecular docking studies have shown that it interacts favorably with key cancer-related targets, suggesting mechanisms for apoptosis induction in cancer cells. Notably, it has been associated with the activation of caspases, which are crucial for the apoptotic pathway.
Antioxidant Activity
The compound also demonstrates antioxidant activity , which is vital in mitigating oxidative stress-related diseases. In vitro assays have indicated a capacity to scavenge free radicals, contributing to its therapeutic potential.
Research Findings and Case Studies
Several research articles have documented the biological activities of derivatives related to this compound:
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Interactions with enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
- Antioxidative Mechanisms : Scavenging free radicals and reducing oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
